N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Catalog No.
S14424502
CAS No.
M.F
C10H10N4O4
M. Wt
250.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxami...

Product Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

IUPAC Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

IOKFRBGHLOBMIO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the indazole family, characterized by its unique structure which includes a methoxy group, a methyl group, and a nitro group attached to the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the carboxamide functional group enhances its ability to form hydrogen bonds, making it a valuable scaffold for designing new therapeutic agents.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can modify functional groups within the compound, potentially using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position where the carboxamide group is located.

These reactions allow for the modification of the compound's structure, which can lead to derivatives with enhanced biological properties.

Indazole derivatives, including N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide, are known for their diverse biological activities. Research indicates that this compound may exhibit:

  • Anticancer properties: It has been investigated for its potential to inhibit specific enzymes involved in cancer cell proliferation.
  • Enzyme inhibition: The compound has shown promise in inhibiting phosphoinositide 3-kinase, which plays a critical role in cell signaling pathways .
  • Neuropharmacological effects: Similar compounds have been studied for their interactions with serotonin receptors, indicating potential applications in treating anxiety and depression .

The synthesis of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves several steps:

  • Formation of the Indazole Core: This can be achieved through various methods such as transition metal-catalyzed reactions or reductive cyclization.
  • Introduction of the Carboxamide Group: The indazole core is reacted with appropriate reagents (e.g., carboxylic acids) to introduce the carboxamide functionality.
  • Methoxylation and Methylation: These steps involve adding methoxy and methyl groups to achieve the final structure .

Industrial methods may optimize these synthetic routes for higher yields and purity.

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential drug candidate for treating various diseases, particularly cancers and neuropsychiatric disorders.
  • Chemical Research: It serves as a building block for synthesizing other heterocyclic compounds in organic chemistry .
  • Biological Studies: Its interactions with enzymes and receptors make it a subject of interest in biochemical research.

Studies on N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide have focused on its binding interactions with various biological targets:

  • Serotonin Receptors: Investigations have shown that similar indazole derivatives interact with serotonin receptors, forming stable complexes that may influence receptor activity .
  • Enzyme Binding: Molecular dynamics simulations indicate that this compound can maintain significant interactions with target enzymes over time, suggesting potential for therapeutic efficacy .

These interaction studies highlight the importance of this compound in understanding ligand-receptor dynamics.

Several compounds share structural similarities with N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
N-methyl-1H-indazole-3-carboxamideLacks nitro and methoxy groupsServes as a simpler analog with potential activity
5-nitroindazoleContains a nitro group but lacks carboxamideUsed in studies related to neuropharmacology
N-methylindazole-3-carboxylic acidContains carboxylic acid instead of amidePotentially different biological activity profile
N-methylindazoleSimplest form without carboxyl or nitroBasic structure for further derivatization

Uniqueness

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide stands out due to its combination of functional groups that enhance its ability to interact with biological targets effectively. The presence of both nitro and methoxy groups contributes to its unique pharmacological profile, making it an important candidate in drug discovery efforts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

250.07020481 g/mol

Monoisotopic Mass

250.07020481 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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